molecular formula C13H7F11N2O2S B14153602 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide CAS No. 610262-12-9

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide

Cat. No.: B14153602
CAS No.: 610262-12-9
M. Wt: 464.26 g/mol
InChI Key: BCCGULYQRXWUKA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is a complex organic compound that features a thiazole ring and a highly fluorinated cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves multiple stepsThe highly fluorinated cyclohexane ring is then synthesized separately and coupled with the thiazole derivative under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated cyclohexane ring may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Properties

CAS No.

610262-12-9

Molecular Formula

C13H7F11N2O2S

Molecular Weight

464.26 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide

InChI

InChI=1S/C13H7F11N2O2S/c1-3-5(4(2)27)29-7(25-3)26-6(28)8(14)9(15,16)11(19,20)13(23,24)12(21,22)10(8,17)18/h1-2H3,(H,25,26,28)

InChI Key

BCCGULYQRXWUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)C

Origin of Product

United States

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